molecular formula C9H7BrO3 B2631171 6-bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde CAS No. 147723-32-8

6-bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde

Cat. No.: B2631171
CAS No.: 147723-32-8
M. Wt: 243.056
InChI Key: ABGWMSFGSYCWOA-UHFFFAOYSA-N
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Description

6-Bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde is an organic compound with the molecular formula C9H7BrO3. It is a derivative of benzo[d][1,3]dioxine, featuring a bromine atom at the 6th position and an aldehyde group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde typically involves the bromination of benzo[d][1,3]dioxine followed by formylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. .

Major Products Formed

Scientific Research Applications

6-Bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde largely depends on its application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or altering protein function. The bromine atom can also participate in halogen bonding, influencing molecular interactions .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4H-benzo[d][1,3]dioxine-8-carbaldehyde: Similar structure with a chlorine atom instead of bromine.

    6-Fluoro-4H-benzo[d][1,3]dioxine-8-carbaldehyde: Similar structure with a fluorine atom instead of bromine.

    6-Iodo-4H-benzo[d][1,3]dioxine-8-carbaldehyde: Similar structure with an iodine atom instead of bromine

Uniqueness

The presence of the bromine atom in 6-bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde imparts unique reactivity compared to its halogenated analogs. Bromine is more reactive than chlorine and fluorine but less so than iodine, making it a versatile intermediate in organic synthesis. Additionally, the specific positioning of the bromine and aldehyde groups allows for selective functionalization, which can be advantageous in designing targeted molecules for various applications .

Properties

IUPAC Name

6-bromo-4H-1,3-benzodioxine-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGWMSFGSYCWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)C=O)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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